3-(1-Acetylbenzimidazol-2-yl)propyl acetate
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Overview
Description
3-(1-Acetylbenzimidazol-2-yl)propyl acetate is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound features an acetyl group at the 1-position of the benzimidazole ring and a propyl acetate group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Acetylbenzimidazol-2-yl)propyl acetate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Propyl Acetate Substitution: The final step involves the substitution of the propyl acetate group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1-Acetylbenzimidazol-2-yl)propyl acetate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions are often catalyzed by acids or bases.
Major Products Formed
Scientific Research Applications
3-(1-Acetylbenzimidazol-2-yl)propyl acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Acetylbenzimidazol-2-yl)propyl acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
1-Acetylbenzimidazole: Similar structure but lacks the propyl acetate group.
3-Propylbenzimidazole: Similar structure but lacks the acetyl group.
Uniqueness
3-(1-Acetylbenzimidazol-2-yl)propyl acetate is unique due to the presence of both the acetyl and propyl acetate groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3-(1-acetylbenzimidazol-2-yl)propyl acetate |
InChI |
InChI=1S/C14H16N2O3/c1-10(17)16-13-7-4-3-6-12(13)15-14(16)8-5-9-19-11(2)18/h3-4,6-7H,5,8-9H2,1-2H3 |
InChI Key |
IYAFJILPXUVQQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N=C1CCCOC(=O)C |
Origin of Product |
United States |
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